molecular formula C22H25NO5 B15246043 Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoicacid

Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoicacid

Cat. No.: B15246043
M. Wt: 383.4 g/mol
InChI Key: HZHTWMSZVZTEEL-WOJBJXKFSA-N
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Description

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxyl and methyl groups at the appropriate positions. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC in DCM at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated compounds.

    Substitution: Formation of substituted amino acids with various functional groups.

Scientific Research Applications

Chemistry

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form the desired peptide chain.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides and peptidomimetics, which are used as probes to investigate biological processes.

Medicine

In medicinal chemistry, Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is used in the development of peptide-based drugs. Peptides synthesized using this compound can be designed to target specific receptors or enzymes, offering potential therapeutic benefits for various diseases.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient production of high-purity peptides, which are essential for drug development and manufacturing.

Mechanism of Action

The mechanism of action of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The hydroxyl and methyl groups contribute to the overall structure and stability of the synthesized peptides, influencing their biological activity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
  • Fmoc-(2S,3R)-3-methylglutamate
  • Fmoc-(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropionic acid

Uniqueness

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is unique due to the specific arrangement of its functional groups, which provides distinct chemical and biological properties. The presence of the hydroxyl and methyl groups at specific positions enhances its stability and reactivity in peptide synthesis, making it a valuable tool for researchers and chemists.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid

InChI

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m1/s1

InChI Key

HZHTWMSZVZTEEL-WOJBJXKFSA-N

Isomeric SMILES

CC(C)C[C@H]([C@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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